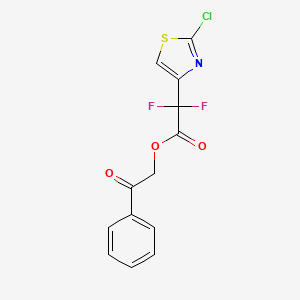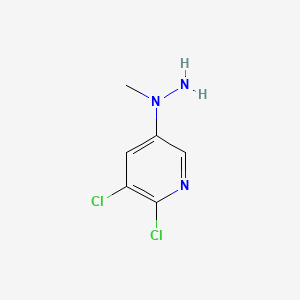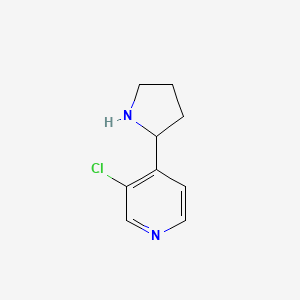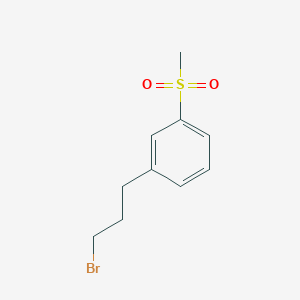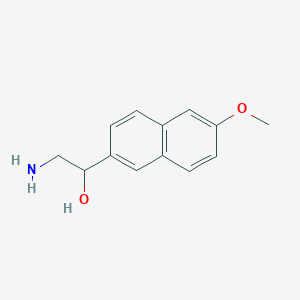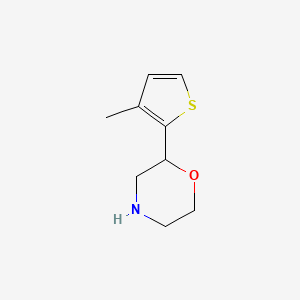
2-(3-Methylthiophen-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylthiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a 3-methylthiophene group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the morpholine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)morpholine typically involves the reaction of 3-methylthiophene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with a halogenated morpholine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylthiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or morpholine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-Methylthiophen-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and antinociceptive activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to its interaction with voltage-gated sodium and calcium channels, as well as GABA transporters.
Mécanisme D'action
The mechanism of action of 2-(3-Methylthiophen-2-yl)morpholine involves its interaction with specific molecular targets:
Voltage-Gated Sodium Channels: The compound inhibits these channels, which are crucial for the propagation of action potentials in neurons.
Calcium Channels: It also affects L-type calcium channels, which play a role in various cellular processes.
GABA Transporters: The compound modulates the activity of GABA transporters, influencing inhibitory neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound shares the thiophene and morpholine rings but has additional structural elements that confer different biological activities.
2-(5-Methylthiophen-2-yl)morpholine: A similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-(3-Methylthiophen-2-yl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings in this particular arrangement provides distinct properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-(3-methylthiophen-2-yl)morpholine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10H,3-4,6H2,1H3 |
Clé InChI |
XBLNHWHRCVBQNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





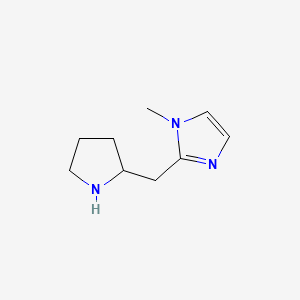
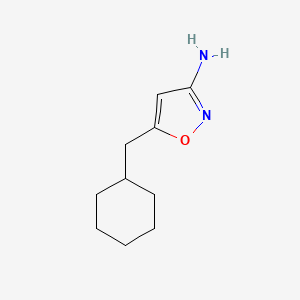

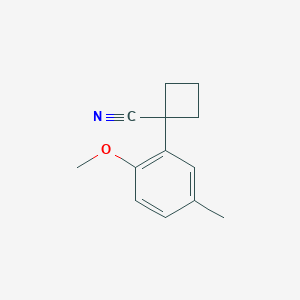
![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
